molecular formula C15H23ClN2O B5736994 3-(3-Chlorophenyl)-1,1-diisobutylurea CAS No. 82744-87-4

3-(3-Chlorophenyl)-1,1-diisobutylurea

Cat. No.: B5736994
CAS No.: 82744-87-4
M. Wt: 282.81 g/mol
InChI Key: BSBKYEVXYCTQTH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,1-diisobutylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1,1-diisobutylurea typically involves the reaction of 3-chloroaniline with diisobutylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloroaniline} + \text{diisobutylcarbodiimide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-1,1-diisobutylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylurea derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

3-(3-Chlorophenyl)-1,1-diisobutylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,1-diisobutylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Chlorophenylurea: Similar in structure but lacks the diisobutyl groups.

    1,1-Diisobutylurea: Lacks the chlorophenyl group.

    3-Chloromethcathinone: Shares the chlorophenyl group but differs in the rest of the structure.

Uniqueness: 3-(3-Chlorophenyl)-1,1-diisobutylurea is unique due to the combination of the chlorophenyl and diisobutyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(3-chlorophenyl)-1,1-bis(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-7-5-6-13(16)8-14/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBKYEVXYCTQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82744-87-4
Record name 3-(3-CHLOROPHENYL)-1,1-DIISOBUTYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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